

Application Notes and Protocols for MCHR1 Radioligand Binding Assay

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Compound of Interest

Compound Name: MCHR1 antagonist 2

Cat. No.: B1676266

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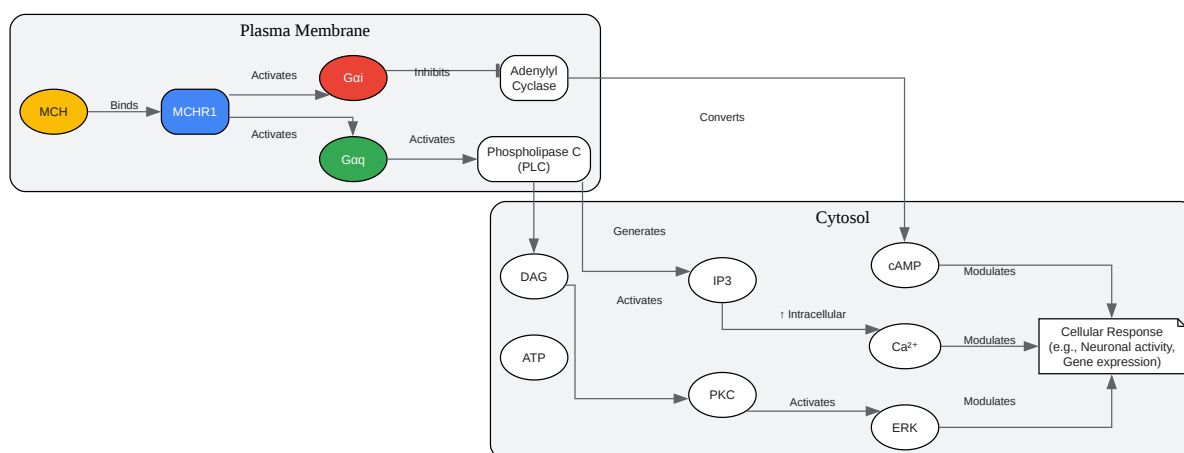
For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in the regulation of energy homeostasis, feeding behavior, and mood. As such, MCHR1 has emerged as a significant therapeutic target for the development of drugs aimed at treating obesity, anxiety, and depression. Radioligand binding assays are a fundamental tool for the discovery and characterization of novel MCHR1 ligands. This document provides a detailed protocol for performing a radioligand binding assay for MCHR1, including membrane preparation, assay procedure, and data analysis.

MCHR1 Signaling Pathway

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events. The receptor primarily couples to G α i and G α q G proteins. The activation of G α i inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of G α q stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca²⁺) concentrations and the activation of protein kinase C (PKC), respectively. These signaling pathways ultimately modulate neuronal activity and gene expression.



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Caption: MCHR1 Signaling Pathway.

Experimental Protocols

Membrane Preparation from MCHR1-Expressing Cells

This protocol describes the preparation of cell membranes enriched with MCHR1 from cultured cells stably or transiently expressing the receptor.

Materials:

- MCHR1-expressing cells (e.g., HEK293 or CHO cells)
- Phosphate-Buffered Saline (PBS), ice-cold

- Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail, ice-cold
- Resuspension Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
- Sucrose Buffer: Resuspension buffer containing 10% sucrose
- Cell scraper
- Dounce homogenizer or needle and syringe
- High-speed refrigerated centrifuge
- Bradford or BCA protein assay kit

Procedure:

- Grow MCHR1-expressing cells to confluency in appropriate culture vessels.
- Wash the cells twice with ice-cold PBS.
- Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
- Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or by passing it through a 25-gauge needle multiple times on ice.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in ice-cold Resuspension Buffer.

- Repeat the centrifugation step (step 7) and resuspend the final pellet in Sucrose Buffer.
- Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
- Aliquot the membrane preparation and store at -80°C until use.

MCHR1 Radioligand Binding Assay (Filtration Method)

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for MCHR1.

Materials:

- MCHR1 membrane preparation (5-10 µg protein per well)
- Radioligand: e.g., [¹²⁵I]-MCH or a suitable tritiated antagonist like [³H]-SNAP-7941
- Unlabeled ligand for non-specific binding determination (e.g., 1 µM unlabeled MCH)
- Test compounds at various concentrations
- Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[\[1\]](#)
- 96-well microplates
- Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
- Filtration apparatus (cell harvester)
- Scintillation cocktail
- Scintillation counter

Procedure:

- In a 96-well plate, add the following in a final volume of 200 µL:

- Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of MCHR1 membrane preparation.
- Non-specific Binding: 50 µL of unlabeled ligand (e.g., 1 µM MCH), 50 µL of radioligand, and 100 µL of MCHR1 membrane preparation.^[1]
- Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of radioligand, and 100 µL of MCHR1 membrane preparation.
- Incubate the plate at room temperature for 90 minutes with gentle agitation.^[1]
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three times with 300 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Dry the filters and place them in scintillation vials.
- Add 4-5 mL of scintillation cocktail to each vial.
- Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

Data Analysis

- Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
- IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
- K_i Determination: Convert the IC₅₀ value to the inhibition constant (K_i) using the Cheng-Prusoff equation:
 - $K_i = IC_{50} / (1 + [L]/K_e)$

- Where $[L]$ is the concentration of the radioligand and K_e is the dissociation constant of the radioligand for MCHR1.

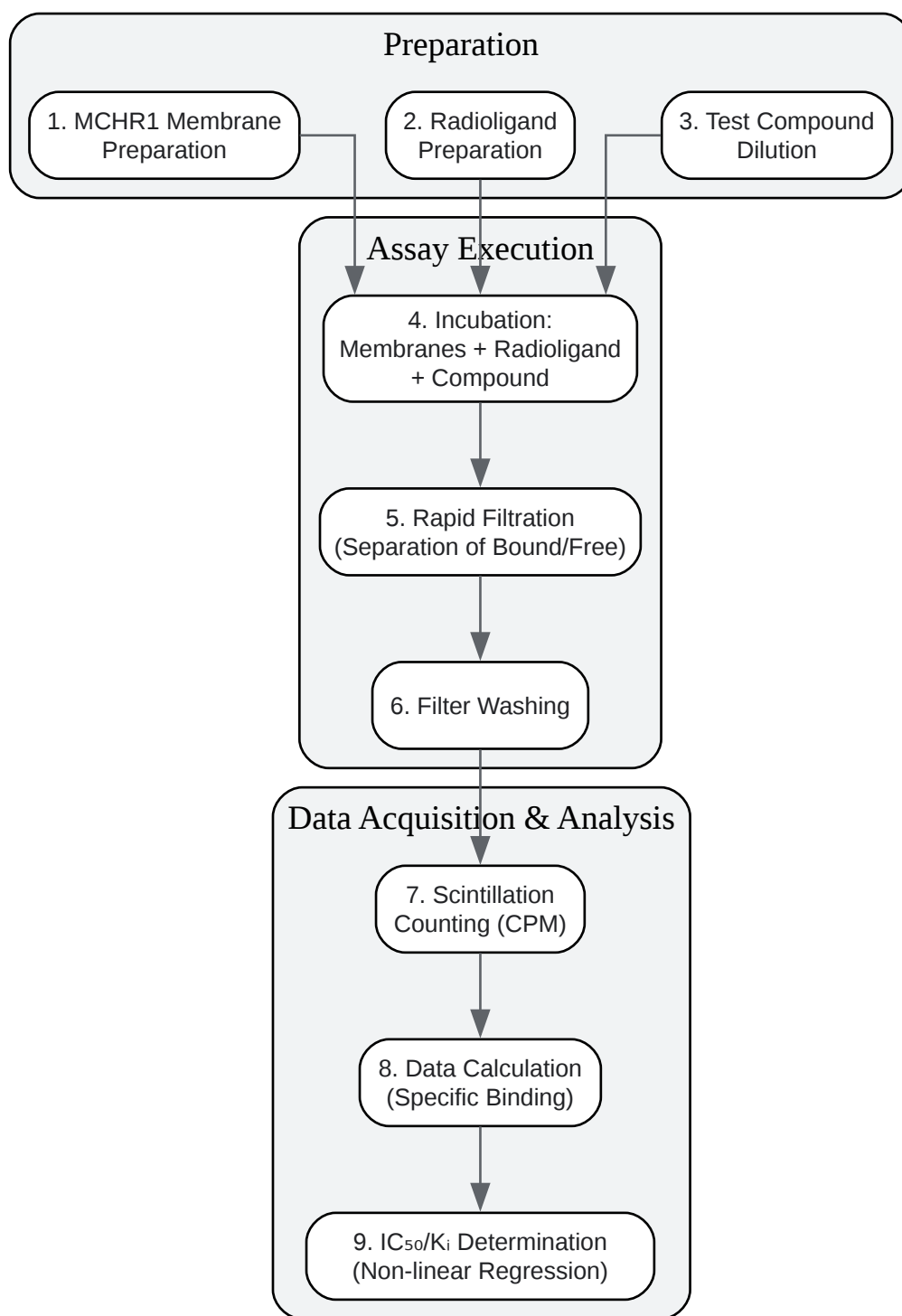
Data Presentation

The binding affinities of various known MCHR1 antagonists are summarized in the table below. These values are essential for comparing the potency of novel compounds.

Compound	Receptor Species	Assay Type	K _i (nM)	IC ₅₀ (nM)	Reference
MCH	Human	Displacement of [¹²⁵ I]-MCH	15 ± 0.11	[2]	
AMG 076	Human	Displacement of [¹²⁵ I]-MCH	0.6 ± 0.10	1.2 ± 0.26	[3][4]
SNAP-7941	Human	Displacement of [¹²⁵ I]-MCH	15	[5]	
(+)-SNAP-7941	Human	Displacement of [¹²⁵ I]MCH	3.91 ± 0.74	[6]	
SNAP 94847	Human	Displacement Assay	2.2	[1]	
GW803430	Human	Displacement Assay	3.8	[7]	
TC-MCH 7c	Human	Displacement Assay	3.4	5.6	[1][8]
MCH-1 antagonist 1	Human	Displacement Assay	2.6	[1][8]	
BMS-819881	Rat	Displacement Assay	7	[1][8]	
ATC0065	Human	Displacement Assay	15.7	[1]	
AZD1979	Human	Displacement Assay	12	[8]	
KRX-104130	Human	TRF-based Assay	20	[9]	
KRX-104137	Human	TRF-based Assay	10	[9]	

KRX-104156	Human	TRF-based Assay	50	[9]
KRX-104161	Human	TRF-based Assay	10	[9]
KRX-104165	Human	TRF-based Assay	60	[9]

Mandatory Visualization



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Caption: Radioligand Binding Assay Workflow.

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